4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide
Overview
Description
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Receptor Agonist in Gastrointestinal Motility
4-Methoxy derivatives, similar to 4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide, have been studied for their potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds are explored for their ability to contract the isolated guinea-pig ascending colon, showing promise for enhancing gastrointestinal motility (Sonda et al., 2003).
Role in Bischler–Napieralski Isoquinoline Synthesis
These derivatives have been involved in the Bischler–Napieralski isoquinoline synthesis, showing varied outcomes including both normal and abnormal reaction products. The reaction mechanism of these compounds in this context has been a subject of study (Doi et al., 1997).
Antihypertensive Properties
4-Methoxy benzamide derivatives have demonstrated significant antihypertensive activity. Studies have shown that these compounds, when administered orally, exhibit potent effects, comparable to known antihypertensive drugs (Cassidy et al., 1992).
X-ray Diffraction and DFT Calculations
The molecular structure of similar 4-methoxy benzamide derivatives has been analyzed using X-ray diffraction techniques and density functional theory (DFT) calculations, revealing insights into their molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).
Corrosion Inhibition Studies
In the field of materials science, 4-methoxy benzamide derivatives have been studied for their corrosion inhibition capabilities, particularly in the context of acidic corrosion of mild steel. These compounds have shown high efficiency in inhibiting corrosion, backed by both experimental and computational studies (Mishra et al., 2018).
Melanoma Imaging
Derivatives of 4-methoxy benzamide have been investigated for their uptake in melanoma, demonstrating potential for use in melanoma imaging. This application is particularly relevant in the context of radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma metastasis imaging (Eisenhut et al., 2000).
Properties
IUPAC Name |
4-methoxy-N-[3-(pentanoylamino)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-8-18(22)20-15-6-5-7-16(13-15)21-19(23)14-9-11-17(24-2)12-10-14/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNHAWMBIGDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.